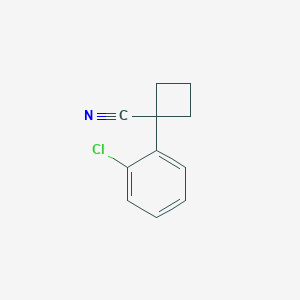

1-(2-Chlorophenyl)cyclobutanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOSYTRHCBPNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696740 | |

| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28049-59-4 | |

| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Applications

Introduction

1-(2-Chlorophenyl)cyclobutanecarbonitrile is a specialized chemical intermediate characterized by a unique combination of a cyclobutane ring, a nitrile group, and a 2-chlorophenyl substituent. This structure imparts specific reactivity and conformational properties that make it a valuable building block in medicinal chemistry and drug development.[1] Its strategic importance lies in its role as a precursor for more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The cyclobutane moiety, while less common than five- or six-membered rings, offers a distinct three-dimensional profile that can be leveraged to optimize pharmacological properties such as metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. These parameters are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 28049-59-4 | [2][3] |

| Molecular Formula | C₁₁H₁₀ClN | [2][3] |

| Molecular Weight | 191.66 g/mol | [2][4] |

| Appearance | Solid (Yellow) | [5] |

| LogP | 3.285 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 236 | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Note: Some physical data, such as boiling point and density, are more readily available for the isomeric 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8). For this isomer, the boiling point is cited as 295 °C and the density as 1.137 g/mL at 25 °C, which can serve as estimations for the 2-chloro isomer.[6]

Synthesis and Role as a Pharmaceutical Intermediate

This compound is primarily recognized for its utility as a precursor in multi-step synthetic pathways. While specific, detailed protocols for its own synthesis are not extensively published in open literature, its structural motifs are analogous to intermediates used in the synthesis of significant pharmaceutical compounds, including the anesthetic ketamine.

The classical synthesis of ketamine, for instance, involves the reaction of 2-chlorobenzonitrile with a cyclopentyl Grignard reagent, followed by a series of transformations. This highlights the established chemical logic of combining an ortho-substituted chlorobenzonitrile with a cyclic Grignard reagent to construct the core scaffold of the target molecule. This compound represents a variation on this theme, featuring a four-membered ring instead of a five-membered one.

The following diagram illustrates a conceptual workflow for the utilization of such nitrile precursors in pharmaceutical synthesis, demonstrating the pivotal role of the nitrile group as a handle for further chemical modification.

Caption: Conceptual workflow for the synthesis and transformation of aryl cycloalkanecarbonitrile intermediates.

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by the chemistry of its nitrile functional group. The nitrile can undergo several important transformations, making it a versatile synthetic handle.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(2-chlorophenyl)cyclobutanecarboxylic acid, or the amide intermediate. This transformation is fundamental for converting the nitrile into other functional groups.

-

Reduction: The nitrile can be reduced to a primary amine, 1-(2-chlorophenyl)cyclobutane-methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a direct route to amine derivatives, which are prevalent in pharmacologically active molecules.

-

Grignard Reactions: Addition of Grignard reagents to the nitrile group, followed by hydrolysis, yields ketones. This allows for the expansion of the carbon skeleton.

Its primary application lies in serving as an organic building block for drug discovery.[7] The isomeric compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a well-documented intermediate in the synthesis of the anti-obesity drug Sibutramine.[8][9] While the 2-chloro isomer is not used for Sibutramine, its structural similarity makes it a compound of interest for synthesizing analogs and exploring new chemical space for other therapeutic targets.

Caption: Key chemical transformations of the nitrile group in this compound.

Spectral Data Analysis (Predicted)

-

¹H NMR: The spectrum would show complex multiplets for the cyclobutane protons. The aromatic protons on the 2-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), exhibiting splitting patterns characteristic of ortho-disubstitution.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon (typically δ 115-125 ppm), and the carbons of the cyclobutane ring and the 2-chlorophenyl group.[10]

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2220-2260 cm⁻¹. Data for the para-isomer confirms a peak in this region.[11]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 191, with a characteristic isotopic pattern (M+2 peak at m/z 193) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. The safety profile for this compound can be inferred from data on its close isomer, 1-(4-Chlorophenyl)cyclobutanecarbonitrile, which is classified as acutely toxic.

Table 2: GHS Hazard Information (based on 4-chloro isomer)

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [6][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [13][14] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area or under a chemical fume hood.[5][14]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

-

Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[5]

-

The recommended storage condition is sealed in a dry environment at room temperature.[2]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.[13] Material should be treated as hazardous waste.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its distinct structure, featuring a strained cyclobutane ring and a versatile nitrile functional group, makes it an attractive building block for creating novel molecular entities. While it shares structural similarities with precursors to established drugs like ketamine and sibutramine, its unique substitution pattern offers researchers an opportunity to explore new chemical diversity. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in the synthesis of next-generation pharmaceuticals.

References

-

LookChem. This compound. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

-

Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. [Link]

-

Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. [Link]

-

Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. ResearchGate. [Link]

-

Semantic Scholar. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

Chongqing Chemdad Co., Ltd. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. [Link]

- Google Patents.

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

SpectraBase. 1-(p-Chlorophenyl)cyclobutanecarbonitrile [Vapor Phase IR]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing. [Link]

-

Starshinechemical. 1-(4-Chlorophenyl)cyclobutanecarbonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Key Organic Building Block for Pharmaceutical Research. [Link]

-

Chemsrc. Cyclobutanecarbonitrile | CAS#:4426-11-3. [Link]

-

Alkali Scientific. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, 1 X 25 g (160008-25G). [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. [Link]

-

Masstech Portal. 1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6. [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

-

iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. [Link]

-

ChemUniverse. Request A Quote. [Link]

-

SpectraBase. 4-(m-chlorophenyl)-1-cyclohexyl-3-buten-2-one [1H NMR]. [Link]

-

PubChem. octacosa-14,17,20-trienoyl]oxy-3-octanoyloxypropan-2-yl] (17Z,20Z) - PubChem. [Link]

-

Chemsrc. 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(1-methoxypropan-2-yl)carbamoyl]butanoic acid. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]

- 4. scbt.com [scbt.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-(4-Chlorophenyl)cyclobutanecarbonitrile - Starshinechemical [starshinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

1-(2-Chlorophenyl)cyclobutanecarbonitrile synthesis pathways

An In-depth Technical Guide: Synthesis Pathways for 1-(2-Chlorophenyl)cyclobutanecarbonitrile

Introduction and Significance

This compound (CAS No: 28049-59-4) is a substituted aryl cyclobutanecarbonitrile that serves as a valuable and highly functionalized building block in modern medicinal chemistry.[1][2] Its rigid cyclobutyl scaffold combined with the reactive nitrile group and the electronically distinct 2-chlorophenyl moiety makes it an important intermediate for constructing complex molecular architectures. While its direct applications are specific, its structural motif is found in various pharmacologically active agents. For instance, the closely related analogue, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile, is a well-documented key intermediate in the synthesis of the anti-obesity drug Sibutramine and its metabolites.[3][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the primary synthetic pathway to this compound. It emphasizes the underlying chemical principles, the rationale behind experimental choices, and the practical implementation of the synthesis, with a core focus on the application of Phase-Transfer Catalysis (PTC) as an enabling technology.

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and convergent approach to constructing the target molecule involves the formation of the quaternary carbon center. A retrosynthetic analysis reveals a straightforward disconnection strategy centered on the cycloalkylation of a stabilized carbanion.

The key disconnection breaks the two C-C bonds between the benzylic carbon and the cyclobutane ring, identifying 2-chlorophenylacetonitrile as the nucleophilic precursor and a 1,3-dihalopropane as the dielectrophilic C3 synthon. This points to a forward synthesis based on the dialkylation of the acidic α-carbon of 2-chlorophenylacetonitrile.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Phase-Transfer Catalyzed Cycloalkylation

The formation of this compound is most effectively achieved through the reaction of 2-chlorophenylacetonitrile with 1,3-dibromopropane under basic conditions. The success of this transformation hinges on the use of Phase-Transfer Catalysis (PTC), a powerful technique for conducting reactions in heterogeneous systems.[5][6]

Caption: Overall scheme for the synthesis of the target compound.

The Mechanism and Role of Phase-Transfer Catalysis

In this synthesis, the reaction mixture is biphasic, consisting of an organic phase (containing the nitrile substrate, the dihalide, and a solvent like toluene) and an aqueous phase (containing a concentrated solution of a base, typically sodium hydroxide). The two phases are immiscible, which presents a challenge as the base and the organic substrate cannot readily react.

PTC overcomes this barrier.[7][8] A catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transport of reacting anions across the phase boundary.[9][10]

The catalytic cycle proceeds as follows:

-

Anion Exchange: The quaternary ammonium cation (Q⁺) exchanges its initial counter-ion (e.g., Br⁻) for a hydroxide ion (OH⁻) from the aqueous phase.

-

Ion-Pair Extraction: The resulting lipophilic ion pair, [Q⁺OH⁻], is extracted into the organic phase.

-

Deprotonation: In the organic phase or at the interface, the potent hydroxide ion deprotonates the α-carbon of 2-chlorophenylacetonitrile, which is acidic due to the inductive effect of the nitrile and the resonance stabilization of the resulting carbanion.

-

Nucleophilic Attack: The newly formed carbanion, stabilized as a [Q⁺][Ar-CH-CN]⁻ ion pair, acts as a nucleophile. It attacks one of the electrophilic carbons of 1,3-dibromopropane in an Sₙ2 reaction, displacing the first bromide ion.

-

Intramolecular Cyclization: Following the initial alkylation, a second, intramolecular Sₙ2 reaction occurs where the carbanion attacks the other end of the propyl chain, displacing the second bromide ion to form the cyclobutane ring.

-

Catalyst Regeneration: The catalyst cation (Q⁺) returns to the aqueous phase with the displaced bromide ions to restart the cycle.

Caption: The catalytic cycle of PTC for cycloalkylation.

Rationale for Experimental Choices

-

Why Phase-Transfer Catalysis? The primary alternative for generating the required carbanion would involve using strong, hazardous, and expensive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in strictly anhydrous organic solvents.[8] PTC offers significant advantages:

-

Choice of Base: A high concentration of aqueous NaOH (e.g., 50% w/w) is used. This creates a highly basic aqueous phase and minimizes the amount of water that could potentially hydrolyze the nitrile group under prolonged heating.

-

Choice of Alkylating Agent: 1,3-dibromopropane is typically preferred over 1,3-dichloropropane because bromide is a superior leaving group, leading to faster reaction rates for both the intermolecular and intramolecular Sₙ2 steps.

Challenges and Optimization

While elegant, this synthesis is not without its challenges. Low yields have been reported for the synthesis of similar 1-aryl-1-cyanocyclobutanes, highlighting the need for careful optimization.[5]

-

Primary Side Reaction: The main competing reaction is intermolecular dialkylation, where a second molecule of 2-chlorophenylacetonitrile reacts with the mono-alkylated intermediate before it can cyclize. This leads to the formation of linear oligomers or polymers.

-

Optimization Strategies:

-

High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization step over the intermolecular side reaction.

-

Stirring Rate: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which increases the rate of transfer and the overall reaction rate.[7]

-

Catalyst Choice & Loading: The structure of the quaternary ammonium salt can influence efficiency. A catalyst loading of 1-5 mol% is typical.

-

Temperature Control: The reaction is often run at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate, but excessive heat can promote side reactions.

-

Precursor Synthesis: 2-Chlorophenylacetonitrile

The key starting material, 2-chlorophenylacetonitrile (also known as 2-chlorobenzyl cyanide), is readily prepared via a nucleophilic substitution reaction.[12]

The most common method involves the reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN).[9][13] This Sₙ2 reaction can also be significantly accelerated using PTC, following a similar principle to the main cycloalkylation step, to overcome the immiscibility of the aqueous cyanide solution and the organic benzyl chloride.[10][14]

Experimental Protocols

Disclaimer: These protocols are illustrative and intended for trained chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: Synthesis of 2-Chlorophenylacetonitrile

-

Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorobenzyl chloride (1.0 eq), sodium cyanide (1.2 eq), tetrabutylammonium bromide (0.03 eq), and water.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 3-5 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: After cooling to room temperature, add toluene to dissolve the organic product. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chlorophenylacetonitrile as a clear liquid.

Protocol 5.2: Synthesis of this compound

-

Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with 2-chlorophenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.1 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to 60 °C.

-

Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq) dropwise over 1-2 hours, maintaining the internal temperature between 60-65 °C.

-

Reaction Completion: After the addition is complete, continue stirring at 60 °C for an additional 4-6 hours until the starting material is consumed (monitor by GC/TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully add water to dissolve the salts. Separate the organic layer. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtering, remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Data Summary

The following table summarizes typical parameters for the PTC-mediated synthesis of this compound. Yields can be variable and are highly dependent on the precise reaction conditions and scale.

| Parameter | Value / Reagent | Rationale |

| Substrate | 2-Chlorophenylacetonitrile | Provides the arylacetonitrile backbone. |

| Alkylating Agent | 1,3-Dibromopropane | C3 dielectrophile for cyclobutane ring formation. |

| Base | 50% Aqueous NaOH | Inexpensive, strong base for carbanion generation. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Efficient phase-transfer catalyst for anion transport. |

| Solvent System | Toluene / Water | Biphasic system enabling PTC conditions. |

| Temperature | 60-65 °C | Balances reaction rate against potential side reactions. |

| Reported Yield | ~53% | A representative yield for this type of transformation.[1] |

Conclusion

The synthesis of this compound is most effectively and practically achieved via the cycloalkylation of 2-chlorophenylacetonitrile with 1,3-dibromopropane. This guide underscores the indispensable role of Phase-Transfer Catalysis in this process. PTC provides a safe, economical, and scalable method that circumvents the need for hazardous reagents and strictly anhydrous conditions, making it highly suitable for both academic research and industrial applications. A thorough understanding of the PTC mechanism and careful optimization of reaction parameters are critical to maximizing the yield and purity of this important synthetic intermediate, paving the way for its use in the discovery and development of new chemical entities.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]

- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. nbinno.com [nbinno.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. biomedres.us [biomedres.us]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]

- 10. 3-Chlorobenzyl Cyanide [benchchem.com]

- 11. crdeepjournal.org [crdeepjournal.org]

- 12. echemi.com [echemi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. GB1336883A - Process for the preparation of benzyl cyanide - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the probable mechanism of action of 1-(2-Chlorophenyl)cyclobutanecarbonitrile, a compound for which direct pharmacological data is limited. Drawing upon established principles of medicinal chemistry and the well-documented pharmacology of structurally analogous arylcyclohexylamines, we posit that its primary mode of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document will explore the theoretical underpinnings of this hypothesis, grounded in the extensive research on compounds such as ketamine and its derivatives. We will further outline detailed experimental protocols to rigorously test this proposed mechanism, providing a roadmap for future research and development.

Introduction: The Case for Aryl-Cycloalkane Analogs as NMDA Receptor Modulators

While this compound is not extensively characterized in publicly available literature, its core structure—an aryl group geminally substituted on a cycloalkane ring—is a hallmark of a well-established class of psychoactive compounds: the arylcyclohexylamines.[1][2][3] The prototypical example, phencyclidine (PCP), and its clinically significant derivative, ketamine, are potent dissociative anesthetics whose primary mechanism of action is the blockade of the NMDA receptor ion channel.[4][5][6][7]

The structural components of this compound—the 2-chlorophenyl moiety and the cyclobutane ring—are critical determinants of its likely pharmacological activity. The 2-chlorophenyl group is a common feature in many NMDA receptor antagonists, contributing to the binding affinity and overall pharmacological profile.[4][5] The cyclobutane ring, while smaller than the cyclohexane ring of ketamine, serves as a rigid scaffold that influences the compound's three-dimensional conformation and its interaction with the receptor binding site.[8][9] The nitrile group is a significant substitution that warrants further investigation into its role in receptor interaction and metabolic stability.

Based on these structural parallels, it is highly probable that this compound functions as a non-competitive NMDA receptor antagonist. This guide will proceed under this primary hypothesis, outlining the anticipated molecular interactions and physiological consequences.

Proposed Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The glutamatergic system is the principal excitatory neurotransmitter system in the central nervous system, and the NMDA receptor is a key component of this system.[10] NMDA receptors are ionotropic receptors that, when activated by glutamate and a co-agonist (glycine or D-serine), allow for the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.[11]

We propose that this compound acts as an uncompetitive, open-channel blocker of the NMDA receptor.[12][13] This mechanism involves the molecule entering the receptor's ion channel when it is in its open state and binding to a site within the channel pore, physically obstructing the passage of ions.

Molecular Interaction with the NMDA Receptor

The binding site for arylcyclohexylamines, often referred to as the "PCP site," is located deep within the ion channel of the NMDA receptor.[2] The binding of this compound to this site is likely stabilized by a combination of hydrophobic and van der Waals interactions between the compound's aromatic and aliphatic moieties and the amino acid residues lining the channel pore. The 2-chlorophenyl group is expected to play a crucial role in orienting the molecule within the binding pocket.

Downstream Signaling Consequences

By blocking NMDA receptor-mediated Ca²⁺ influx, this compound would disrupt downstream signaling pathways. This includes the modulation of second messenger systems and protein kinases that are vital for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The blockade of NMDA receptors in specific brain regions is also known to produce dissociative, anesthetic, and potentially antidepressant effects.[4][10]

Figure 1: Proposed mechanism of this compound as an NMDA receptor antagonist.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive framework for this investigation.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the NMDA receptor.

Methodology:

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rat forebrain tissue.

-

Radioligand Binding: Utilize a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, which binds to the PCP site within the ion channel.

-

Competition Assay: Incubate the synaptic membranes with a fixed concentration of [³H]MK-801 and varying concentrations of this compound.

-

Detection: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Calculate the inhibitory constant (Ki) of this compound to determine its binding affinity.

| Compound | Predicted Ki (nM) | Rationale |

| This compound | 10 - 500 | Based on affinities of known arylcyclohexylamine NMDA antagonists. |

| Ketamine (Control) | 50 - 200 | Well-established NMDA receptor antagonist. |

| MK-801 (Control) | 1 - 10 | High-affinity NMDA receptor channel blocker. |

Electrophysiological Studies

Objective: To assess the functional effect of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

-

Compound Application: Apply varying concentrations of this compound to the cells and measure the inhibition of the NMDA-induced current.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency as an NMDA receptor antagonist.

Figure 2: A streamlined workflow for the experimental validation of the proposed mechanism.

In Vivo Behavioral Studies

Objective: To evaluate the physiological and behavioral effects of this compound consistent with NMDA receptor antagonism.

Methodology:

-

Animal Model: Utilize rodents (e.g., mice or rats).

-

Drug Administration: Administer varying doses of this compound via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Assays:

-

Locomotor Activity: Measure changes in spontaneous movement in an open field test. NMDA antagonists typically induce hyperlocomotion at sub-anesthetic doses.

-

Rotarod Test: Assess motor coordination and balance.

-

Loss of Righting Reflex: Determine the anesthetic potential of the compound.

-

-

Data Analysis: Analyze the dose-dependent effects of the compound on these behavioral parameters.

Broader Pharmacological Profile: Potential Off-Target Activities

While the primary mechanism is likely NMDA receptor antagonism, arylcyclohexylamines can also interact with other targets, which may contribute to their overall pharmacological profile.[1] These potential off-target activities should be investigated to build a comprehensive understanding of this compound.

-

Dopamine Transporter (DAT): Some arylcyclohexylamines exhibit affinity for DAT, which can contribute to stimulant effects.[1]

-

Sigma Receptors (σ₁ and σ₂): Interaction with sigma receptors may modulate the psychotomimetic and other central nervous system effects.[1]

-

Serotonin Transporter (SERT): Affinity for SERT could influence mood-related effects.

A broad-spectrum receptor screening panel should be employed to identify any significant off-target interactions.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that it functions as a non-competitive NMDA receptor antagonist, similar to well-known arylcyclohexylamines like ketamine. This proposed mechanism provides a solid foundation for initiating a comprehensive pharmacological investigation. The experimental protocols outlined in this guide offer a clear and logical path to validate this hypothesis and to further characterize the compound's activity.

Future research should focus on a detailed structure-activity relationship (SAR) study to understand the contributions of the 2-chlorophenyl, cyclobutane, and nitrile moieties to the compound's potency and selectivity. Furthermore, investigating the metabolic fate and potential neurotoxic effects will be crucial for any future drug development efforts. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of central nervous system disorders.

References

-

Wikipedia. Ketamine. [Link]

-

Bravia. (2021). Ketamine's Mechanisms of Action: The Secrets Explaining an Old Drug's New Tricks. [Link]

-

Singh, L., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. [Link]

-

Stone, A. M., & Whitten, J. (2023). Ketamine and its metabolites—Mechanism of action. In Pharmacology and Therapeutics. ScienceDirect. [Link]

-

ResearchGate. (2020). The Ketamine Analog Methoxetamine: A New Designer Drug to Threaten Military Readiness. [Link]

-

Deranged Physiology. (2023). Ketamine. [Link]

-

Wikipedia. Arylcyclohexylamine. [Link]

-

MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals. [Link]

-

ResearchGate. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

-

Brady, K. T., et al. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank. [Link]

-

Van der Eycken, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

-

MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]

-

University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. [Link]

-

Wikipedia. NMDA receptor antagonist. [Link]

-

LookChem. This compound. [Link]

-

MDPI. (2024). 2,2 ′ -[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank. [Link]

-

Chemdad. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. [Link]

-

MDPI. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]

-

National Center for Biotechnology Information. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]

Sources

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ketamine - Wikipedia [en.wikipedia.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 10. ketamineacademy.com [ketamineacademy.com]

- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

Spectroscopic Data for 1-(2-Chlorophenyl)cyclobutanecarbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra for this specific ortho-substituted isomer, this guide leverages advanced prediction methodologies and comparative data from analogous structures to provide a robust and scientifically grounded spectroscopic profile.

Introduction: The Structural Significance of this compound

This compound, with the CAS Number 28049-59-4, is a molecule of interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a cyclobutane ring attached to a chlorinated phenyl group and a nitrile moiety, presents a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide serves as a valuable resource by providing a detailed, albeit predicted, spectroscopic roadmap for this compound.

The molecular structure of this compound is presented below, with atom numbering used for the subsequent NMR analysis.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms and analysis of structurally related compounds.[3][4][5] The predictions are based on established principles of chemical shifts and coupling constants, considering the electronic effects of the chloro and nitrile substituents and the steric environment of the cyclobutane ring.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The ortho-substitution on the phenyl ring will lead to a complex splitting pattern for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.45 | m | 1H | Ar-H |

| 7.40 - 7.30 | m | 3H | Ar-H |

| 2.90 - 2.80 | m | 2H | Cyclobutane-H |

| 2.55 - 2.45 | m | 2H | Cyclobutane-H |

| 2.20 - 2.05 | m | 2H | Cyclobutane-H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 7.30-7.50): The four protons on the 2-chlorophenyl group are expected to resonate in this downfield region. Due to the influence of the chloro substituent, the chemical shifts will be spread, and the coupling between them will likely result in complex multiplets (m). In monosubstituted benzenes like chlorobenzene, the aromatic protons often appear as a complex multiplet due to similar chemical shifts and small long-range couplings.[6][7][8][9]

-

Aliphatic Region (δ 2.05-2.90): The six protons of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are divided into three groups of two protons each, corresponding to the two methylene groups adjacent to the quaternary carbon and the single methylene group opposite to it. The protons on the carbons adjacent to the phenyl and nitrile-bearing carbon will be deshielded and appear further downfield.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | Ar-C (quaternary) |

| 134.0 | Ar-C (C-Cl) |

| 131.5 | Ar-CH |

| 130.0 | Ar-CH |

| 129.0 | Ar-CH |

| 127.5 | Ar-CH |

| 121.0 | C≡N |

| 45.0 | C (quaternary) |

| 35.0 | CH₂ (cyclobutane) |

| 16.0 | CH₂ (cyclobutane) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 127.5-140.5): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the chlorine atom (C-Cl) will be significantly influenced by the halogen's electronegativity and is predicted to be around 134.0 ppm. The quaternary carbon of the phenyl ring attached to the cyclobutane is expected at approximately 140.5 ppm.

-

Nitrile Carbon (δ ~121.0): The carbon of the nitrile group (C≡N) typically resonates in this region.[10]

-

Quaternary Cyclobutane Carbon (δ ~45.0): The sp³-hybridized quaternary carbon of the cyclobutane ring, bonded to both the phenyl ring and the nitrile group, is predicted to have a chemical shift around 45.0 ppm.

-

Cyclobutane Methylene Carbons (δ 16.0, 35.0): The three methylene carbons of the cyclobutane ring are not equivalent and are expected to show distinct signals. The two methylene groups adjacent to the quaternary carbon will have similar chemical shifts around 35.0 ppm, while the remaining methylene carbon will be more upfield at around 16.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 2230-2220 | Medium, Sharp | C≡N stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~750 | Strong | C-Cl stretch (Aromatic) |

Interpretation of the IR Spectrum:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2230-2220 cm⁻¹ for the nitrile group. The IR spectrum of benzonitrile shows a characteristic C≡N stretching vibration in this region.[2][11][12]

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclobutane ring will appear in the 2980-2850 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption band characteristic of the C-Cl bond in an aromatic compound is expected around 750 cm⁻¹. Organochlorine compounds typically exhibit strong C-Cl stretching vibrations in the fingerprint region of the IR spectrum.[13][14][15]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Relative Intensity (%) | Assignment |

| 191/193 | 60/20 | [M]⁺, [M+2]⁺ |

| 164 | 40 | [M - HCN]⁺ |

| 156 | 30 | [M - Cl]⁺ |

| 128 | 100 | [C₁₀H₈]⁺ |

| 115 | 50 | [C₉H₇]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 191, with a characteristic isotopic peak at m/z 193 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of one chlorine atom.[16]

-

Major Fragmentation Pathways: The fragmentation of aromatic halogenated compounds is influenced by the stability of the aromatic ring.[1][17][18] The fragmentation of the cyclobutane ring often involves the loss of ethylene.[19][20][21]

-

Loss of HCN (m/z 164): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

-

Loss of Chlorine (m/z 156): Cleavage of the C-Cl bond can lead to the formation of an ion at m/z 156.

-

Formation of Naphthalene Cation Radical (m/z 128): A significant rearrangement followed by fragmentation could lead to the formation of the stable naphthalene cation radical, which is often a base peak in the mass spectra of similar compounds.

-

Loss of Acetonitrile from the Phenylcyclobutane fragment (m/z 115): This would lead to the formation of the indene cation.

-

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

While this guide provides predicted data, the following section outlines the standard methodologies for acquiring experimental spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Process the data with an exponential line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. Use proton decoupling to obtain singlet peaks for all carbons. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound. By integrating computational predictions with data from analogous structures, we have constructed a reliable reference for the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound. This information is intended to aid researchers in the identification and characterization of this and related molecules, thereby supporting advancements in chemical synthesis and drug discovery. The provided protocols offer a standardized approach for the future experimental validation of these predicted data.

References

-

LookChem. This compound. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Mass spectra of sila-cyclobutane and -cyclobutene derivatives. [Link]

-

PMC - NIH. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and.... [Link]

-

E3S Web of Conferences. The Organochlorine Pesticide Residues of Mesona Chinensis Benth by Near Infrared (NIR) Spectroscopy and Chemometrics. [Link]

-

NIST WebBook. Benzonitrile. [Link]

-

Reddit. Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts?. [Link]

-

University of Massachusetts Boston. Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. [Link]

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). [Link]

-

PubMed. Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS). [Link]

-

CO Meeting Organizer. Use of near infrared reflectance spectroscopy (NIRS) for determining soil content in chlordecone (organochlorine pesticide). [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

A-Level Chemistry. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. reddit.com [reddit.com]

- 7. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]

- 8. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855) [hmdb.ca]

- 10. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzonitrile [webbook.nist.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. collaborate.umb.edu [collaborate.umb.edu]

1-(2-Chlorophenyl)cyclobutanecarbonitrile CAS number information

An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core characteristics, synthesis, applications, and handling of this compound, moving beyond a simple data sheet to provide field-proven insights and mechanistic understanding.

Core Compound Identification and Physicochemical Profile

This compound is a substituted nitrile featuring a cyclobutane ring attached to a 2-chlorophenyl group at a quaternary carbon center. This unique structural arrangement, combining a strained aliphatic ring with an aromatic system, makes it a valuable intermediate in synthetic chemistry.

Its primary identifier is its CAS Number: 28049-59-4 [1]. It is crucial to distinguish this from its isomer, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS Number: 28049-61-8), as their synthetic utility and physical properties can differ[2][3].

Key Physicochemical Data

The properties of this compound are essential for its application in experimental design, influencing solvent choice, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 28049-59-4 | [1] |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| Appearance | Yellow solid | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 236 | [1] |

| LogP | 3.285 | [1] |

Note: Some physical data such as boiling point and density are more readily published for the 4-chloro isomer (CAS 28049-61-8) and should be used with caution as approximations for the 2-chloro isomer.[2][5][6]

Synthesis Strategy: Mechanistic Insights and Protocol

The construction of the quaternary carbon center on the cyclobutane ring is the key challenge in synthesizing this molecule. A robust and logical approach involves a nucleophilic substitution pathway utilizing a carbanion intermediate.

Proposed Synthesis Workflow: Double Alkylation

A highly effective method is the reaction of 2-chlorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong, non-nucleophilic base.

Caption: Proposed synthesis workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Base: A strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is required. The proton on the carbon adjacent to both the phenyl ring and the nitrile group is acidic due to the resonance stabilization of the resulting carbanion. A weaker base would not achieve complete deprotonation, leading to low yields.

-

Reactant Stoichiometry: Using a slight excess of 1,3-dibromopropane can favor the initial alkylation, but controlling stoichiometry is key to minimizing polymerization and maximizing the intramolecular cyclization step.

-

Aprotic Solvent: An aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is essential. Protic solvents (like water or alcohols) would neutralize the carbanion intermediate, halting the reaction.

Step-by-Step Experimental Protocol

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Base Suspension: Suspend 2.2 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

-

Carbanion Formation: Dissolve 1.0 equivalent of 2-chlorophenylacetonitrile in anhydrous THF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the anion.

-

Alkylation: Add 1.1 equivalents of 1,3-dibromopropane dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Quenching: After the reaction is complete, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of ethanol, followed by saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Pharmaceutical & Chemical Development

The true value of this compound lies in its utility as a versatile building block. The nitrile functional group is a linchpin for a wide array of chemical transformations.

Key Precursor Role

While this specific molecule is not the most cited precursor for the anesthetic Ketamine, its structure is highly analogous to key intermediates. The synthesis of Ketamine often involves reacting 2-chlorobenzonitrile with a Grignard reagent, and subsequent transformations.[7][8] The principles of its reactivity are directly applicable. More directly, the 4-chloro isomer is a known intermediate in preparing metabolites of the anti-obesity drug Sibutramine, demonstrating the pharmaceutical relevance of this molecular scaffold.[2][6][9]

The Nitrile Group: A Hub for Chemical Transformation

The cyano (nitrile) group can be readily converted into other critical functional groups, making it a powerful synthetic handle.

Caption: Synthetic utility of the nitrile functional group.

-

Reduction to Amines: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine. This opens the door to amide bond formation and other amine-based chemistries.

-

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, a fundamental functional group in many active pharmaceutical ingredients (APIs).

-

Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgBr) followed by an acidic workup yields a ketone, providing a method for carbon-carbon bond formation and introducing a carbonyl group.

Analytical Characterization Workflow

Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard practice.

| Technique | Expected Results & Interpretation |

| ¹H NMR | Aromatic Region: Complex multiplets between ~7.2-7.5 ppm corresponding to the 4 protons on the 2-chlorophenyl ring. Aliphatic Region: Multiple complex signals between ~2.0-3.0 ppm for the 6 protons of the cyclobutane ring. The complexity arises from geminal and vicinal coupling. |

| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (~125-140 ppm). Nitrile Carbon (C≡N): A characteristic signal around ~120-125 ppm. Quaternary Carbon: A signal for the carbon attached to the phenyl, nitrile, and two cyclobutane carbons. Cyclobutane Carbons (CH₂): Signals in the aliphatic region (~15-40 ppm). |

| IR Spectroscopy | Key Diagnostic Peak: A sharp, medium-intensity absorbance at ~2240-2260 cm⁻¹ corresponding to the C≡N stretch. This peak is often a primary indicator of a successful synthesis. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion at m/z 191 and 193, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Fragmentation: Potential loss of the nitrile group (M-26) or fragmentation of the cyclobutane ring. |

Safety, Handling, and Storage

Proper handling of this chemical is essential for laboratory safety. The following information is synthesized from safety data sheets for this class of compounds[10][11][12].

| Aspect | Guideline |

| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation). Causes skin and eye irritation.[2] |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[2][5] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[10][12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[1][11] |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] |

References

-

This compound - LookChem . LookChem. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences . Indian Academy of Sciences. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - SciSpace . SciSpace. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - ResearchGate . ResearchGate. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Semantic Scholar . Semantic Scholar. [Link]

-

1-(2-chlorophenyl)cyclobutane-1-carbonitrile - MySkinRecipes . MySkinRecipes. [Link]

-

1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical . iChemical. [Link]

-

The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 1-(2-chlorophenyl)cyclobutane-1-carbonitrile [myskinrecipes.com]

- 5. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide on the Molecular Structure of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

A Note to the Reader: Crafting a comprehensive technical guide on a specific chemical entity necessitates a robust foundation of publicly available, peer-reviewed scientific literature. For 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-59-4), there is a notable scarcity of such detailed information. While this compound is available commercially and is referenced as a potential intermediate in the synthesis of ketamine analogs, its detailed structural characterization, including spectroscopic and crystallographic data, is not readily found in scholarly articles or databases.

This guide will therefore proceed by first outlining the fundamental physicochemical properties that have been reported for this compound. Subsequently, it will delve into the standard methodologies and analytical techniques that would be employed for a thorough molecular structure elucidation, using data for the closely related and well-documented isomer, 1-(4-Chlorophenyl)cyclobutanecarbonitrile, as illustrative examples. This approach is intended to provide researchers, scientists, and drug development professionals with a framework for the characterization of this and similar molecules.

Part 1: Physicochemical Properties of this compound

Commercially available data provides some basic information regarding this compound.[1] These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 28049-59-4 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClN | [1][2] |

| Molecular Weight | 191.66 g/mol | [1] |

| Canonical SMILES | C1CC(C1)(C#N)C2=CC=CC=C2Cl | [1] |

| Calculated LogP | 3.28528 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 191.0501770 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Part 2: Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Step-by-Step Protocol (Hypothetical):

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-chlorophenylacetonitrile in an anhydrous aprotic solvent (e.g., THF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base (e.g., sodium hydride or lithium diisopropylamide) portion-wise to the stirred solution under a nitrogen atmosphere. Allow the reaction to stir for 30 minutes to ensure complete formation of the carbanion.

-

Cyclization: Add a solution of 1,3-dibromopropane in the same anhydrous solvent dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Part 3: Molecular Structure Elucidation - A Methodological Approach

A comprehensive understanding of the molecular structure of this compound would necessitate a combination of spectroscopic and analytical techniques. The following sections describe the standard methods that would be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see complex multiplets for the aromatic protons of the 2-chlorophenyl group and distinct multiplets for the methylene protons of the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum would show the number of chemically non-equivalent carbon atoms. The spectrum would be expected to display signals for the quaternary carbon attached to the cyano and phenyl groups, the cyano carbon, the aromatic carbons (with the carbon attached to the chlorine atom being deshielded), and the methylene carbons of the cyclobutane ring.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A peak in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the cyano group and fragmentation of the cyclobutane ring.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

X-ray Crystallography

To determine the precise three-dimensional arrangement of atoms and the conformation of the cyclobutane and phenyl rings, single-crystal X-ray diffraction analysis would be necessary. This technique would provide accurate bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice. Obtaining a suitable single crystal for analysis is often a challenging but crucial step for definitive structural elucidation.

Part 4: Significance and Future Directions

This compound serves as a key building block in synthetic organic chemistry. Its structural features, particularly the presence of the nitrile group and the ortho-substituted chlorophenyl ring, make it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of chemical transformations.

The full characterization of this molecule is a prerequisite for its reliable use in drug discovery and development. Future research should focus on obtaining and publishing detailed spectroscopic and crystallographic data to fill the current knowledge gap. Such information would be invaluable for researchers working in medicinal chemistry and related fields.

References

Due to the lack of specific peer-reviewed literature for this compound, the references provided are from chemical supplier databases that offer basic information on the compound.

-

This compound - LookChem. [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

Introduction: The Strategic Value of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. 1-(2-Chlorophenyl)cyclobutanecarbonitrile emerges as a compound of significant interest, positioned at the intersection of two key motifs in medicinal chemistry: the sterically influential 2-chlorophenyl group and the conformationally rigid cyclobutane ring. The 2-chlorophenyl moiety is a well-established component of various central nervous system (CNS) active agents, most notably the dissociative anesthetic ketamine. The cyclobutane ring, a strained carbocycle, is increasingly recognized for its ability to impart unique three-dimensional character to drug candidates, influencing factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1]

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its synthesis, explore its reactivity as a versatile chemical intermediate, and, most importantly, propose its utility in the design and synthesis of novel CNS-active compounds, particularly next-generation ketamine analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold to address unmet needs in neuroscience and beyond.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 28049-59-4 | [2][3] |

| Molecular Formula | C₁₁H₁₀ClN | [2][3] |

| Molecular Weight | 191.66 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow oil | Inferred from related compounds |

| LogP | 3.28528 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 (nitrile nitrogen) | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound: A Plausible Approach

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a robust and logical synthetic strategy can be devised based on fundamental principles of organic chemistry, particularly the Grignard reaction.[4] This approach offers a versatile and scalable route to the target compound.

The proposed synthesis involves the reaction of a Grignard reagent derived from 2-chlorobromobenzene with cyclobutanecarbonitrile. The nitrile carbon is electrophilic and susceptible to nucleophilic attack by the organometallic carbon of the Grignard reagent.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of Ketamine and Related Analogues: A Mini Review | Semantic Scholar [semanticscholar.org]

- 3. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorophenyl)cyclobutanecarbonitrile, a notable nitrile derivative, holds a significant position in synthetic organic chemistry, primarily as a crucial intermediate. Its chemical structure, featuring a cyclobutane ring attached to a chlorinated phenyl group and a nitrile moiety, provides a versatile scaffold for the synthesis of various complex molecules. This guide offers a comprehensive review of its synthesis, key chemical properties, and reactivity. We will delve into detailed synthetic protocols, explore its analytical characterization, and discuss its principal applications, with a focus on its role as a precursor in the pharmaceutical industry.

Introduction and Nomenclature

This compound is a specialized chemical intermediate. The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, which can be harnessed for unique chemical transformations[1]. The presence of the ortho-chlorinated phenyl ring and the reactive nitrile group makes this compound a valuable building block in medicinal chemistry and drug development.

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-chlorophenyl)cyclobutane-1-carbonitrile |

| CAS Number | 28049-59-4[2][3] |

| Molecular Formula | C₁₁H₁₀ClN[2][3] |

| Molecular Weight | 191.66 g/mol [2] |

| Canonical SMILES | C1CC(C1)(C#N)C2=CC=CC=C2Cl |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the cyclization reaction between 2-chlorobenzonitrile and 1,3-dibromopropane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which is a powerful technique for reactions involving immiscible phases, offering high yields and simplified procedures[3][4][5].

Reaction Principle: Phase-Transfer Catalyzed Alkylation

The synthesis relies on the generation of a carbanion from 2-chlorobenzonitrile. The benzylic proton (the proton on the carbon adjacent to both the phenyl ring and the nitrile group) is acidic enough to be deprotonated by a strong base. However, since the reactants (2-chlorobenzonitrile, an organic compound, and an inorganic base like sodium hydroxide) are in different phases, a phase-transfer catalyst is essential.

The catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide deprotonates the 2-chlorobenzonitrile, creating a nucleophilic carbanion. This carbanion then undergoes a double SN2 reaction with 1,3-dibromopropane to form the cyclobutane ring.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Chlorobenzonitrile

-

1,3-Dibromopropane

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

-

Toluene or another suitable organic solvent

-

Hydrochloric acid (for workup)

-